molecular formula NH4CO2NH2<br>CH6N2O2 B072881 Ammonium carbamate CAS No. 1111-78-0

Ammonium carbamate

Cat. No. B072881
CAS RN: 1111-78-0
M. Wt: 78.071 g/mol
InChI Key: BVCZEBOGSOYJJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ammonium carbamate can be synthesized through the direct reaction of carbon dioxide and ammonia under specific conditions. This synthesis process is critical in the production of urea, where ammonium carbamate is an intermediate. The reaction is efficient, with the potential for high yields under optimized conditions. For instance, Litvić et al. (2005) demonstrated the use of ammonium carbamate as an effective reagent for the preparation of β-amino-α,β-unsaturated esters in methanol at room temperature, highlighting its versatility in organic synthesis (Litvić et al., 2005).

Molecular Structure Analysis

The molecular structure of ammonium carbamate consists of an ammonium cation (NH4+) and a carbamate anion (CO2NH2-). This structure plays a key role in its chemical reactivity and physical properties. The compound's ability to act as an ammonia source in various chemical reactions is attributed to its unique structure.

Chemical Reactions and Properties

Ammonium carbamate participates in several chemical reactions, serving as a precursor to urea and other nitrogen-containing compounds. Its reactivity with different reagents under various conditions can lead to the synthesis of a wide range of products. For example, Hanson et al. (2021) explored the catalytic synthesis of urea from ammonium carbamate using a copper(II) complex, demonstrating its potential in CO2 conversion processes (Hanson et al., 2021).

Scientific Research Applications

  • Synthesis of Chemical Compounds :

    • Ammonium carbamate is used as an effective reagent for preparing β-amino-α,β-unsaturated esters, offering high purity and excellent yield at room temperature without aqueous work-up, making the process simple and scalable (Litvić et al., 2005).
    • It is also employed in microwave-assisted synthesis of (aminoalkyl)naphthols and (aminoalkyl)quinolinols, providing excellent yields in one-pot reactions (Szatmári & Fülöp, 2009).
  • Astrochemistry and Interstellar Chemistry :

    • Research shows that ammonium carbamate can be formed from thermal reactions and energetic photons in an NH₃:CO₂ ice mixture, providing insights into carbamic acid formation in interstellar ices (Bossa et al., 2008).
  • Thermal Management and Heat Absorption :

    • Ammonium carbamate is explored for its use in a chemical reactor heat sink using an endothermic reaction to absorb low-grade heat, highlighting its potential in thermal management applications (Johnson et al., 2015).
  • Carbon Dioxide Capture and Urea Production :

    • Its ability to capture carbon dioxide efficiently and convert it into urea under mild conditions is investigated, demonstrating its potential in greenhouse gas mitigation and feedstock creation (Barzagli et al., 2011).
  • Enzyme Stability Studies :

    • The effect of ammonium carbamate on the stability of enzymes is evaluated, providing insights into its impact on enzyme activity and potential use in protein processing (Silva et al., 2010).
  • NOx Reduction in Diesel Engines :

    • Ammonium carbamate is studied for its potential to generate ammonia gas for NOx reduction in diesel engines, offering an alternative to current methods with higher efficiency at low exhaust gas temperatures (Kim et al., 2020).
  • Biosensors and Electrochemical Applications :

    • Research on ammonium carbamate aqueous solution electrolysis shows promise for biosensor applications, particularly in the detection of urea (Wang et al., 2007).
  • Chemical Speciation in CO2 Absorption :

    • Studies on CO2 absorption by aqueous NH3 solutions highlight the role of ammonium carbamate in the formation of ammonium salts of bicarbonate, carbonate, and carbamate anions (Mani et al., 2006).

Safety And Hazards

Ammonium carbamate is harmful if swallowed, harmful to aquatic life, harmful if inhaled, and can cause respiratory tract irritation, skin irritation, and serious eye damage .

Future Directions

There is ongoing research into the use of ammonium carbamate in carbon capture and storage, which is essential to reducing greenhouse gas emissions and meeting net-zero emissions targets . Additionally, ammonium carbamate is being studied for its potential use in the synthesis of urea from the greenhouse gas CO2 .

properties

IUPAC Name

azanium;carbamate
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InChI

InChI=1S/CH3NO2.H3N/c2-1(3)4;/h2H2,(H,3,4);1H3
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InChI Key

BVCZEBOGSOYJJT-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(N)[O-].[NH4+]
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Molecular Formula

CH3NO2.H3N, NH4CO2NH2, CH6N2O2
Record name AMMONIUM CARBAMATE
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Related CAS

463-77-4 (Parent)
Record name Ammonium carbamate
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DSSTOX Substance ID

DTXSID9027360
Record name Ammonium carbamate
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Molecular Weight

78.071 g/mol
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Physical Description

Ammonium carbamate appears as a white crystalline solid used as a fertilizer. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment., White volatile solid; Decomposes in air to evolve ammonia; [Hawley] White crystalline solid with an ammonia-like odor; [MSDSonline]
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Boiling Point

Sublimes 140 °F (USCG, 1999), 140 °F= 60 °C= 333.2 deg K
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Solubility

VERY SOL IN COLD WATER & AMMONIUM HYDROXIDE; SLIGHTLY SOL IN ALC; INSOL IN ACETONE.
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Vapor Pressure

31 kilopascal (kPa) at 40 °C at which dissociation begins.
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Product Name

Ammonium carbamate

Color/Form

COLORLESS, RHOMBIC CRYSTALS, WHITE, CRYSTALLINE RHOMBIC POWDER

CAS RN

1111-78-0
Record name AMMONIUM CARBAMATE
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Melting Point

60 °C SUBLIMES
Record name AMMONIUM CARBAMATE
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Synthesis routes and methods I

Procedure details

A number of cyanate compounds (for purposes of this disclosure, a term used generically for compounds having an OCN or NCO moiety such as cyanates or isocyanates) have significant commercial applications. For example, ammonium cyanate or its equivalent urea is employed in a number of large scale uses. Urea is used as a main constituent in fertilizers, as a monomer in the production of plastics, and as an ingredient in animal feed. The large quantities of urea used are synthesized commercially by contacting carbon dioxide and ammonia at high pressure, typically 200 to 400 atms. and at temperatures between 140° to 210 degrees C. to form ammonium carbamate, which is then decomposed into urea and water with a yield of 50%. The high pressures and incomplete conversion of CO2 and NH3 necessitate the use of expensive, sophisticated reaction and separation equipment. Production of smaller quantities is, therefore, not fiscally acceptable.
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isocyanates
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ammonium cyanate
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Synthesis routes and methods II

Procedure details

An integrated ammonia-urea process is disclosed which uses as the starting gas mixture a stream coming, for example, from steam reforming of hydrocarbons, carbon dioxide being stripped from the stream by the action of a very concentrated ammonia solution (above 70% by wt) first and the the action of an ammoniated solution of ammonium carbonate secondly, a solution of ammonium carbamate being obtained together with a gas stream composed of nitrogen and hydrogen; sending the carbamate solution to the urea reactor, discharging from the urea reactor the urea solution containing unconverted carbamate and excess ammonia, decomposing said carbamate and sending evolved ammonia to the urea reactor again along with carbon dioxide, discharging the urea solution having now 50% of the original carbamate to an adiabatic stripper in which the stripping gas is essentially composed of hydrogen and nitrogen, removing ammonia and carbon dioxide with water from the adiabatic stripper and condensing ammonia and carbon dioxide by heat exchange, sending the stream of hydrogen and nitrogen to methanization and ammonia synthesis and concentrating the urea solution directly until obtaining a urea melt.
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ammonia urea
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hydrocarbons
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Synthesis routes and methods III

Procedure details

Partially hydrolyzed amino condensation compounds (ammonium polyaminocarbamate) may be produced by other means such as reacting ammonia and carbon dioxide under pressure and elevated temperature to produce ammonium carbonate, ammonium carbamate and urea in water. Most of the water is then removed under satisfactory physical conditions and by any satisfactory means such as crystalization, distillation or air dried. Usually at ambient temperature or at a temperature below the temperature that ammonium carbamate breaks down into ammonia and carbon dioxide. The water is removed until there is about 10 to 40 parts by weight of water to 100 parts by weight of urea present in the mixture. The mixture is then heated under satisfactory physical conditions, usually at ambient pressure and 100° to 160° C. The mixture is first heated to about 100° C. then slowly elevated to convert the urea to cyanic acid and ammonia. The cyanic acid then reacts with the NH2 radical on the ammonium carbamate and with itself to produce a partially hydrolyzed amino compound (ammonium polyaminocarbamate). The partially hydrolyzed amino compound may be further hydrolyzed by reacting it's NH2 radical with water to produce --COONH4 radicals thereby producing partially hydrolyzed amino compounds with the general formula of:
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Synthesis routes and methods IV

Procedure details

A process adapted for producing free-flowing ammonium carbamate having an average particle size between about 2-10 microns, and having a purity of substantially 100 percent, which process comprises (1) injecting a pressurized stream of anhydrous liquid carbon dioxide into a moisture-free environment, wherein adiabatic expansion decreases the temperature of the carbon dioxide into the range between about 10° F. and -110° F.; and (2) contacting the adiabatically expanding carbon dioxide with a stream of anhydrous liquid ammonia to form particualate ammonium carbamate, wherein the molar ratio of carbon dioxide to ammonia in the contacting zone is between about 1.5-5:1, and the temperature in the contacting zone is maintained in the range between about 70° F. and 120° F., and wherein said liquid ammonia is injected into the approximate center of said stream of carbon dioxide in order to increase mixing.
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Synthesis routes and methods V

Procedure details

In a process for the production of urea from ammonia and carbon dioxide by feeding ammonia and carbon dioxide into a reactor, reacting the ammonia and carbon dioxide so as to produce an effluent aqueous solution of urea contaminated with ammonium carbamate, stripping the ammonium carbamate from the said solution in the presence of a stripping agent selected from ammonia and carbon dioxide so as to produce an aqueous solution of urea substantially free from ammonium carbamate and a vapour phase of ammonia and carbon dioxide, and condensing ammonia and carbon dioxide to form a solution of carbamate for recycle into said reactor, the improvement which consists in recycling said ammonium carbamate to the reactor by entraining the same in a stream of ammonia fed to said reactor through an ejector.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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